3,8-Dioxabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is a bicyclic organic compound with the molecular formula C6H6O4. It is known for its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring system. This compound is often used as a versatile small molecule scaffold in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a dicarboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and optimized reaction conditions to ensure high yields and product purity. The compound is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione: Similar in structure but lacks the dioxabicyclo ring system.
3-Oxabicyclo[3.2.1]octane-2,4-dione: Contains a single oxygen atom in the bicyclic ring system.
8-Oxabicyclo[3.2.1]octane: Another related compound with a different oxygen placement in the ring system.
Uniqueness
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is unique due to its dual oxygen atoms in the bicyclic ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,8-dioxabicyclo[3.2.1]octane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-4(9-3)6(8)10-5/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKUPEWYMBTCJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)C1O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540466 |
Source
|
Record name | 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54885-06-2 |
Source
|
Record name | 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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